Aripiprazole

Overview

Description

Aripiprazole is an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. It is also used as an adjunctive treatment for major depressive disorder, irritability associated with autism, and Tourette’s syndrome . This compound is known for its unique mechanism of action, which involves partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, as well as antagonism at serotonin 5-HT2A receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aripiprazole involves several key steps. One common method includes the reaction of tetrahydrofuran with paratoluensulfonyl chloride under the catalysis of zinc chloride to obtain 4-chlorobutyl paratoluenesulfonate. This intermediate is then reacted with 7-hydroxyquinolinone in the presence of a solvent and an alkali to generate 4-chlorobutoxyquinolinone. Finally, 4-chlorobutoxyquinolinone is reacted with piperazine hydrochloride in a specific solvent and alkali to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of supercritical antisolvent processes to enhance its solubility and bioavailability. This method includes the preparation of this compound-poly (methyl vinyl ether-co-maleic anhydride) nanocomposites, which significantly improve its water solubility and therapeutic effects .

Chemical Reactions Analysis

Types of Reactions: Aripiprazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its metabolic processing and therapeutic efficacy.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include supercritical carbon dioxide, which is used to enhance its solubility and facilitate the formation of micro/nano-scaled drugs . Other reagents include various acids and bases used in the synthesis and modification of this compound.

Major Products Formed: The major products formed from the reactions involving this compound include its active metabolites, which contribute to its therapeutic effects. These metabolites are formed through processes such as hydroxylation and dehydrogenation.

Scientific Research Applications

Aripiprazole has a wide range of scientific research applications. In chemistry, it is used in the study of drug solubility and crystallization processes . In biology, it is used to investigate the effects of antipsychotic drugs on cellular and molecular pathways . In medicine, this compound is extensively studied for its efficacy and safety in treating various psychiatric disorders . Additionally, it has applications in the pharmaceutical industry for the development of new drug formulations and delivery systems .

Mechanism of Action

Aripiprazole exerts its effects through a combination of agonism, partial agonism, and antagonism at various receptors. Its primary mechanism involves partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, as well as antagonism at serotonin 5-HT2A receptors . This unique mechanism helps to balance dopamine and serotonin levels in the brain, thereby alleviating symptoms of psychiatric disorders .

Comparison with Similar Compounds

Aripiprazole is often compared with other atypical antipsychotics such as brexpiprazole and cariprazine. While all three drugs act as partial agonists at dopamine D2 receptors, brexpiprazole has less intrinsic activity and more potent actions at serotonin receptors compared to this compound . Cariprazine, on the other hand, has a higher affinity for dopamine D3 receptors . These differences in receptor affinity and intrinsic activity contribute to the unique therapeutic profiles and side effect profiles of these drugs.

List of Similar Compounds:- Brexpiprazole

- Cariprazine

- Risperidone

- Olanzapine

- Quetiapine

This compound stands out due to its unique mechanism of action and its relatively favorable side effect profile, making it a valuable option in the treatment of various psychiatric disorders.

Biological Activity

Aripiprazole is a novel atypical antipsychotic medication that exhibits a unique pharmacological profile, characterized by its partial agonist activity at dopamine D2 receptors and its interaction with various serotonin receptors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and potential therapeutic implications.

This compound's pharmacodynamics are complex and involve multiple neurotransmitter systems. It is primarily known for its partial agonist activity at D2 dopamine receptors, which allows it to stabilize dopamine transmission in the brain. This dual action—acting as both an agonist and antagonist—helps mitigate the symptoms of schizophrenia while minimizing extrapyramidal side effects commonly associated with traditional antipsychotics.

Key Receptor Interactions:

- Dopamine Receptors: this compound acts as a presynaptic D2 agonist, reducing dopamine release, while also functioning as a postsynaptic D2 antagonist at higher doses . This functional selectivity contributes to its efficacy in treating schizophrenia.

- Serotonin Receptors: It exhibits partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors, which may enhance its therapeutic effects and influence mood stabilization .

- Other Receptors: this compound interacts with adrenergic and histaminergic receptors, though these actions are less pronounced compared to its effects on dopamine and serotonin systems .

Clinical Efficacy

This compound has been extensively studied in clinical trials for various psychiatric disorders. A landmark study showed that patients treated with this compound experienced significant reductions in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo .

Clinical Trial Overview:

| Study | Population | Duration | Dosage | Outcome |

|---|---|---|---|---|

| Kane et al. (2002) | Schizophrenia | 4 weeks | 15 mg/day, 30 mg/day | Significant reduction in PANSS scores vs. placebo |

| Bristol-Myers Squibb (2004) | Schizophrenia | 52 weeks | 15–30 mg/day | Longer time to relapse vs. placebo |

| This compound Lauroxil Study (2015) | Acute Schizophrenia | 12 weeks | 441 mg, 882 mg (IM monthly) | Robust efficacy with improved CGI-I scores |

Case Studies

Recent case studies further illustrate the diverse applications of this compound beyond schizophrenia. For instance, research indicates that this compound may possess cytotoxic effects against cancer stem cells while sparing normal stem cells, suggesting potential applications in oncology . Additionally, studies have shown that this compound can induce mitochondrial hyperpolarization and increase reactive oxygen species (ROS), which may enhance resilience to oxidative stress—an important consideration in schizophrenia treatment where oxidative stress is prevalent .

Safety Profile

The safety profile of this compound is generally favorable compared to other antipsychotics. Common side effects include nausea, vomiting, and insomnia; however, it is associated with a lower incidence of metabolic syndrome and extrapyramidal symptoms . Long-term studies have indicated that this compound maintains a stable efficacy-safety balance over extended periods.

Q & A

Basic Research Questions

Q. What are the pharmacodynamic mechanisms of aripiprazole, and how do they influence experimental design in schizophrenia trials?

this compound acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors. This unique profile necessitates careful selection of outcome measures, such as Positive and Negative Syndrome Scale (PANSS) scores, to capture symptom-specific efficacy. Researchers must also account for its lower propensity for extrapyramidal symptoms (EPS) compared to typical antipsychotics when designing adverse event monitoring protocols .

Q. How do pharmacokinetic properties of this compound (e.g., CYP2D6 metabolism) impact dosing strategies in diverse populations?

this compound is metabolized primarily via CYP2D6 and CYP3A3. Poor metabolizers of CYP2D6 require dose adjustments to avoid toxicity, while concomitant use of CYP3A4 inducers (e.g., carbamazepine) necessitates dose increases. Population pharmacokinetic modeling and therapeutic drug monitoring (TDM) are recommended in studies involving pediatric, geriatric, or hepatic-impaired cohorts to optimize dosing .

Q. What are the validated scales for assessing functional outcomes in this compound adjunctive therapy for major depressive disorder (MDD)?

The Sheehan Disability Scale (SDS) is widely used to evaluate functional improvements in MDD trials. Post hoc analyses of pooled data from randomized controlled trials (RCTs) demonstrate significant SDS score reductions with adjunctive this compound, emphasizing the need to pre-specify functional endpoints in trial protocols .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data between open-label studies (OLS) and RCTs in this compound research?

Meta-analyses comparing OLS and RCTs reveal that OLS tend to overestimate effect sizes due to unblinded designs and placebo effects. To address this, researchers should employ sensitivity analyses, exclude trials with high attrition rates (>30%), and prioritize RCTs with active comparators. For example, a 2013 meta-analysis found that OLS overpredicted MDD remission rates by 15% compared to RCTs .

Q. What methodological strategies mitigate heterogeneity in meta-analyses comparing this compound with other atypical antipsychotics?

- Use random-effects models to account for between-study variance.

- Stratify analyses by diagnosis (e.g., schizophrenia vs. bipolar disorder) and dosing regimens.

- Apply the GRADE framework to evaluate evidence quality, as many trials exhibit high risk of bias (e.g., industry sponsorship, incomplete outcome data). A Cochrane review highlighted "very low quality" evidence for this compound’s superiority in quality of life over quetiapine due to inconsistent reporting .

Q. How can polymorphism-related formulation challenges be addressed in this compound preclinical studies?

this compound’s bioavailability is influenced by crystalline polymorphism. X-ray diffraction (XRD) studies are critical to identify stable polymorphic forms (e.g., Form III). Experimental designs should include solubility assays under physiological pH conditions and dissolution testing aligned with FDA guidance. Patent disputes highlight the importance of rigorous polymorph characterization to avoid intellectual property conflicts .

Q. What ethical and operational considerations are critical when designing RCTs for this compound in pediatric populations?

- Participant selection : Use stratified randomization by age and metabolic genotype (CYP2D6 status).

- Monitoring : Implement Data Safety Monitoring Boards (DSMBs) to review EPS and metabolic adverse events.

- Informed consent : Develop age-appropriate assent forms and ensure caregiver education on off-label use risks, as highlighted in FDA prescribing guidelines .

Q. How do post hoc analyses influence the interpretation of this compound’s long-term efficacy and safety?

Post hoc analyses, while hypothesis-generating, risk Type I errors due to multiple comparisons. Researchers should predefine endpoints in statistical analysis plans (SAPs) and use Bonferroni corrections. For example, a pooled analysis of three RCTs found adjunctive this compound improved SDS scores, but these findings require validation in prospectively designed trials .

Q. Methodological Recommendations

- For preclinical studies : Include XRD and differential scanning calorimetry (DSC) to characterize polymorphic stability .

- For clinical trials : Use adaptive designs to adjust sample sizes based on interim analyses of primary endpoints .

- For meta-analyses : Adhere to PRISMA guidelines and register protocols in PROSPERO to reduce reporting bias .

Properties

IUPAC Name |

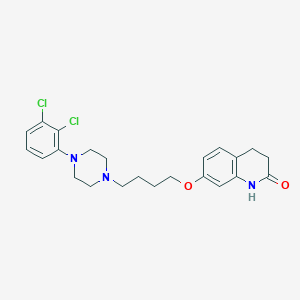

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUORZQYGODEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046083 | |

| Record name | Aripiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aripiprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

139.0-139.5 °C | |

| Record name | ARIPIPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4), 0.00001% | |

| Record name | SID49666418 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Aripiprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The antipsychotic action of aripiprazole is likely due to the agonism of D2 and 5-HT1A receptors though the exact mechanism has not been defined. Some adverse effects may be due to action on other receptors. For example, orthostatic hypotension may be explained by antagonism of the adrenergic alpha1 receptors., The exact mechanism of antipsychotic action of aripiprazole has not been fully elucidated but, like that of other atypical antipsychotic agents (e.g.,olanzipine, risperidone, ziprasidon), may involve the drug's activity at dopamine D2 and serotonin type (5-HT1A) and type 2 (5-HT2A) receptors. However, aripiprazole appears to differ from other atypical antipsychotic agents because the drug demonstrates partial agonist activity at D2 and 5-HT1A receptors and antagonist activity at 5-HT2A receptors. Antagonism at other receptors (e.g., alpha1-adrenergic receptors, histamine H1 receptors) may contribute to other therapeutic and adverse effects (e.g., orthostatic hypotension, somnolence) observed with aripiprazole., ...Aripiprazole exhibits typical antagonism at dopamine (D2) receptors in the mesolimbic pathway, as well as having unique partial agonist activity at D2 receptors in the mesocortical pathway. As exemplified by other atypical antipsychotics, it displays strong 5-HT(2a) receptor antagonism and is similar to ziprasidone in also having agonistic activity at the 5-HT(1a) receptor. Among the atypical antipsychotics, aripiprazole displays the lowest affinity for alpha(1)adrenergic (alpha(1)), histamine (H1) and muscarinic (M1) receptors. This combination of effects may be responsible for its efficacy in positive and negative symptoms of schizophrenia and in bipolar disorder. ...Other early data suggest that aripiprazole may induce reductions in plasma prolactin, as well as in plasma glucose and lipid profiles ... | |

| Record name | Aripiprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ARIPIPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, flake crystals from ethanol | |

CAS No. |

129722-12-9, 851220-85-4 | |

| Record name | Aripiprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129722-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aripiprazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129722129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aripiprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aripiprazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aripiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(1H)-Quinolinone, 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydrocarbostyril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARIPIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82VFR53I78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARIPIPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aripiprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

137-140 | |

| Record name | Aripiprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.